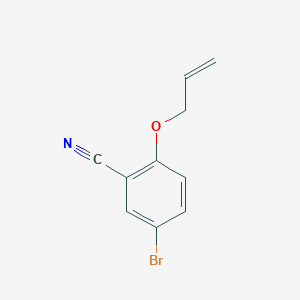

2-(Allyloxy)-5-bromobenzonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-prop-2-enoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIQNDMJNRSONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 Allyloxy 5 Bromobenzonitrile

Regioselective Functionalization of Benzene (B151609) Derivatives

Achieving the desired substitution pattern on a benzene ring is a fundamental challenge in organic synthesis. For 2-(allyloxy)-5-bromobenzonitrile, this requires precise control over the placement of the allyloxy, bromo, and cyano groups.

Directed Ortho-Metalation and Halogenation Routes

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with an electrophile. wikipedia.org

In the context of synthesizing precursors for this compound, a suitable DMG can facilitate the introduction of a halogen at a specific position. The strength of the DMG is crucial, with groups like amides and carbamates being particularly effective. organic-chemistry.orguwindsor.ca The choice of the organolithium reagent and reaction conditions, including the use of additives like TMEDA to break up alkyl lithium aggregates, can significantly influence the reaction's efficiency. baranlab.org

Once the desired ortho-lithiated species is formed, it can be quenched with a halogenating agent, such as N-bromosuccinimide (NBS), to introduce the bromine atom with high regioselectivity. mdpi.com This approach offers a distinct advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org

Nitration and Subsequent Functionalization Pathways

An alternative strategy involves the nitration of a substituted benzene ring, followed by further functionalization. The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. wikipedia.org However, its presence facilitates nucleophilic aromatic substitution. wikipedia.org

The synthesis can commence with the nitration of a suitable precursor. Classical nitration conditions often involve a mixture of nitric acid and sulfuric acid. wikipedia.org However, milder and more selective methods have been developed, such as using N-nitrosaccharin, which can nitrate (B79036) a wide range of aromatic compounds, including those with sensitive functional groups like nitriles, with good yields. ethz.ch For instance, the nitration of 2-allylphenol (B1664045) yields a mixture of 2-allyl-6-nitrophenol (B3249158) and 2-allyl-4-nitrophenol. mdpi.comresearchgate.net

Following nitration, the nitro group can be a precursor to other functionalities. For example, the reduction of a nitro group to an amine is a common transformation, often achieved using reagents like zinc and ammonium (B1175870) chloride. mdpi.comresearchgate.net This amine can then be further modified or the nitro-substituted intermediate can undergo other reactions, such as the allylation of a phenolic group, before the final reduction step. mdpi.com

O-Allylation Methodologies for Phenolic Precursors

The introduction of the allyloxy group is a critical step, typically achieved by the O-allylation of a corresponding phenolic precursor, such as 5-bromo-2-hydroxybenzonitrile. nih.govuni.lusigmaaldrich.com

Classical Etherification Approaches

The Williamson ether synthesis is a cornerstone of ether formation and a widely used method for O-allylation. wikipedia.orgtransformationtutoring.com This reaction involves the deprotonation of a phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with an allyl halide, typically allyl bromide or allyl chloride. wikipedia.orgvaia.com

The choice of base is important, with sodium hydride being a common choice as it minimizes competing reactions. youtube.com The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. rsc.orggoogle.com For the synthesis of this compound, the phenolic precursor, 5-bromo-2-hydroxybenzonitrile, is reacted with allyl bromide in the presence of a base like potassium carbonate. google.com The efficiency of the Williamson ether synthesis is highest for primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions. libretexts.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 5-Bromo-2-hydroxybenzonitrile | Allyl Bromide | K₂CO₃ | Acetone | This compound |

| 2-Allyl-4-bromo-6-nitrophenol | Allyl Bromide | K₂CO₃ | Acetone | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene |

| Ethyl Salicylate | Allyl Bromide | Cs₂CO₃ | DMF | Ethyl-2-(allyloxy)benzoate |

Green Chemistry Principles in Allyl Ether Formation

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For O-allylation, this has led to the exploration of green chemistry approaches, such as phase-transfer catalysis and mechanochemistry.

Phase-transfer catalysis (PTC) facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). google.com In the context of etherification, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, transports the phenoxide ion from the aqueous or solid phase to the organic phase where it can react with the allyl halide. google.comtandfonline.com This technique can enhance reaction rates, improve yields, and allow for the use of milder reaction conditions. tandfonline.comresearchgate.net Tri-liquid-phase catalysis has also been shown to improve selectivity in allyl phenyl ether synthesis. tandfonline.com

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free alternative for allylation. nih.govmdpi.com Ball milling has been successfully employed for the palladium-catalyzed Tsuji-Trost allylation of various nucleophiles, including phenols, using solid, non-toxic allyl trimethylammonium salts as the allylating agent. nih.gov This method is characterized by short reaction times, low catalyst loadings, and high yields. nih.gov Another green approach involves the electrochemical allylation of aldehydes in a solvent-free cavity cell, which can be a more sustainable method for forming homoallylic alcohols. rsc.org

| Green Chemistry Approach | Key Features | Example Application |

| Phase-Transfer Catalysis | Utilizes a catalyst to facilitate reactions between different phases, often allowing for milder conditions and improved yields. google.comtandfonline.com | Synthesis of allyl phenyl ether using tetra-n-butylammonium bromide as a catalyst. tandfonline.com |

| Mechanochemistry | Solvent-free reaction induced by mechanical force (e.g., ball milling), offering rapid kinetics and high efficiency. nih.govmdpi.com | Palladium-catalyzed Tsuji–Trost allylation of phenols using solid allyl trimethylammonium salts. nih.gov |

| Electrochemical Synthesis | Reduction of carbonyl compounds and allyl halides in a solvent-free system to produce homoallylic alcohols. rsc.org | Electrochemical allylation of aldehydes using a graphite (B72142) powder cathode. rsc.org |

Cyanation of Aryl Halides for Benzonitrile (B105546) Formation

The final key transformation in the synthesis of this compound is the introduction of the cyano group to form the benzonitrile moiety. Palladium-catalyzed cyanation of aryl halides has emerged as the most prevalent method for this purpose due to its efficiency and broad functional group tolerance. researchgate.netrsc.orgrsc.org

This reaction typically involves the coupling of an aryl halide (or pseudohalide) with a cyanide source in the presence of a palladium catalyst. rsc.org The first palladium-catalyzed cyanation was reported by Takagi in 1973. rsc.org Since then, significant advancements have been made, including the development of more active catalysts and the use of less toxic cyanide sources. researchgate.netnih.gov

Common cyanide sources include potassium cyanide, sodium cyanide, and zinc cyanide. rsc.org To address the toxicity of these reagents, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive, has been successfully employed as a cyanide source in palladium-catalyzed cyanations. researchgate.netnih.gov The choice of ligand for the palladium catalyst is critical for the reaction's success, with phosphine (B1218219) ligands like XPhos and tri-tert-butylphosphine (B79228) often providing superior results. researchgate.netnih.gov The reaction conditions, including the solvent and temperature, are also important parameters to optimize. Reactions are often carried out in solvents like DMF or in aqueous systems with a phase-transfer catalyst. rsc.orgnih.gov Recent methods have achieved cyanation at or below 100°C with short reaction times. nih.gov

| Catalyst System | Cyanide Source | Substrate Scope | Key Advantages |

| Pd-based catalyst with XPhos ligand | Zn(CN)₂ or K₄[Fe(CN)₆] | Aryl chlorides and bromides, including a wide range of heterocycles. nih.gov | Low catalyst loadings, rapid reactions (≤ 1 hour at ≤ 100 °C), use of a non-toxic cyanide source. nih.gov |

| Pd catalyst with tri-t-butylphosphine ligand | Zn(CN)₂ with Zn dust co-catalyst | Aryl bromides and iodides, including electron-rich and electron-poor substrates. researchgate.net | Room temperature reaction, completed in less than 1 hour, good to excellent yields. researchgate.net |

| Pd/coral reef nanocomposite | K₄[Fe(CN)₆] | Aryl halides. | Heterogeneous catalyst, easy to handle. |

| P–O bidentate chelate palladium complex | K₄[Fe(CN)₆]·3H₂O | Aryl bromides and inert aryl chlorides. nih.gov | Efficient for a variety of aryl halides. nih.gov |

Transition Metal-Catalyzed Cyanation Protocols

Transition metal catalysis, particularly using palladium and copper, represents the most powerful and widely employed method for the synthesis of aryl nitriles from aryl halides. rsc.orgresearchgate.net These reactions offer high efficiency and broad functional group tolerance.

Palladium-Catalyzed Cyanation: Palladium-catalyzed cyanation reactions have become a cornerstone for the synthesis of aryl nitriles. rsc.org A common approach involves the cross-coupling of an aryl bromide, such as a derivative of 1-bromo-2-(allyloxy)-5-nitrobenzene, with a cyanide source. A variety of cyanide reagents have been used, including traditionally toxic salts like KCN and NaCN, as well as less toxic alternatives. researchgate.netchemistryviews.org

A significant advancement in this area is the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanating agent. researchgate.netrsc.orgorganic-chemistry.org This reagent is a non-toxic, inexpensive, and stable solid, which makes it an environmentally benign choice. researchgate.netgoogle.com The reaction is typically catalyzed by a palladium complex, such as one formed in situ from a palladium(II) acetate (B1210297) (Pd(OAc)₂) precursor and a phosphine ligand. rsc.org For instance, the use of sterically demanding, electron-rich phosphine ligands can facilitate the cyanation of even challenging aryl chloride substrates under relatively mild conditions. organic-chemistry.org Catalytic systems like Pd/C have also demonstrated practical utility for the efficient conversion of various aryl bromides. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cyanation Systems

| Catalyst/Precatalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| Pd(OAc)₂ | dppf | Formamide (B127407) | Formamide | - | A cyanide-free approach where formamide serves as the cyano source. rsc.org |

| Pd/C | - | NaCN | MeCN-THF | - | Utilizes low-boiling, recyclable solvents. organic-chemistry.org |

| PdCl₂ | - | N-Cyano-N-phenyl-p-toluenesulfonamide | Ethanol | - | Employs a stable and innocuous cyanide source. rsc.org |

This table presents a summary of various palladium-catalyzed systems applicable to the cyanation of aryl halides, which could be adapted for the synthesis of this compound.

Copper-Catalyzed Cyanation: Copper-based systems provide a classic and often more economical alternative to palladium for cyanation reactions. alberts.edu.in These methods have seen significant advancements, particularly with the development of ligands that prevent catalyst deactivation and accelerate the reaction rate. alberts.edu.in For the synthesis of this compound, a copper(I) salt like CuCN or a copper(I)-catalyzed reaction with a different cyanide source could be employed.

Metal-Free Cyanation Strategies

While less common than their metal-catalyzed counterparts, metal-free cyanation methods offer an alternative pathway that avoids the cost and potential toxicity associated with transition metals.

One notable metal-free strategy involves the treatment of electron-rich aromatic compounds with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by reaction with molecular iodine in aqueous ammonia (B1221849). organic-chemistry.org This one-pot method provides a direct route to aromatic nitriles. For a precursor to this compound, this would require starting with an appropriately substituted electron-rich aromatic substrate.

Another approach utilizes cyanobenziodoxolones, which function as both cyanating reagents and oxidants. rsc.org However, this protocol is primarily designed for the direct C(sp³)–H cyanation and may not be directly applicable for the conversion of an aryl halide. rsc.org The development of metal-free methods for the direct cyanation of aryl halides remains an active area of research.

Convergent and Divergent Synthesis Design for Structural Analogs

The synthesis of structural analogs of this compound can be efficiently approached using both convergent and divergent strategies, allowing for the rapid generation of a library of related compounds. wikipedia.org

A divergent synthesis strategy starts from a common intermediate which is then elaborated into a variety of different products. wikipedia.org For example, a synthetic route to the analog 3-allyl-2-(allyloxy)-5-bromoaniline has been reported, starting from 2-allylphenol. mdpi.comresearchgate.net A key intermediate in this multi-step synthesis is 2-allyl-4-bromo-6-nitrophenol. mdpi.com

Scheme 1: Potential Divergent Synthesis from a Common Intermediate

This scheme illustrates a hypothetical divergent approach where the intermediate 2-allyl-4-bromo-6-nitrophenol can be functionalized in multiple ways to create a variety of structural analogs.

From this central intermediate, one could:

Proceed with the reported allylation to form 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene, a precursor to the aniline (B41778) analog. mdpi.com

Introduce different alkyl or functionalized groups onto the phenolic oxygen by reacting with various electrophiles (e.g., other alkyl halides, benzyl (B1604629) bromide) instead of allyl bromide.

Modify other parts of the molecule in subsequent steps, such as reducing the nitro group and then performing various reactions on the resulting aniline.

A convergent synthesis , in contrast, involves preparing different fragments of the target molecule separately and then combining them in a final step. For this compound, a convergent approach might involve:

Fragment A Synthesis: Preparation of a 2-allyloxy-5-bromophenylboronic acid or a related organometallic reagent.

Fragment B Synthesis: A separate synthesis to create a cyanide-containing coupling partner.

Coupling: A final transition metal-catalyzed cross-coupling reaction to join Fragment A and Fragment B.

This approach can be more efficient for complex molecules as it allows for the optimization of reactions for each fragment independently.

Flow Chemistry Applications in the Synthesis of this compound and Derivatives

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a powerful technology for chemical synthesis. soton.ac.uk It offers advantages such as enhanced safety, improved heat and mass transfer, higher yields, and simplified scalability. soton.ac.ukmdpi.com

While a specific flow synthesis for this compound is not prominently documented, the principles of flow chemistry can be readily applied to key steps in its production or the synthesis of its derivatives. nih.gov For example, transition metal-catalyzed reactions, including cyanations, are well-suited for flow reactors. mdpi.com A packed-bed reactor containing a heterogeneous palladium catalyst could be used for the continuous cyanation of a 1-(allyloxy)-4-bromobenzene (B1265795) derivative.

Research has demonstrated the successful use of flow chemistry for the synthesis of various benzonitrile and N-fused heterocyclic derivatives. mdpi.comacs.org These processes often lead to significant reductions in reaction time compared to batch synthesis—for example, from several hours to just minutes of residence time in the reactor. mdpi.com

Table 2: Examples of Relevant Flow Chemistry Applications

| Reaction Type | Key Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Pyrazole Synthesis | Arylaldehydes, Pyrazoles | 120 °C, 16 min residence time | 80-85% yield, significant time reduction from 9 hours in batch. | mdpi.com |

| Pyrazole Synthesis | Terminal Alkynes, Hydrazine | 100-120 °C, 15-30 min residence time | 62-78% yields for pyrazole-benzonitrile derivatives. | mdpi.com |

This table highlights examples where flow chemistry has been successfully applied to synthesize complex molecules, including those containing a benzonitrile scaffold, demonstrating the potential for its application in the synthesis of this compound.

The application of flow systems could enable a safer, more efficient, and scalable production of this compound and its analogs, aligning with the principles of modern, sustainable chemical manufacturing. soton.ac.ukacs.org

Reactivity and Transformation Chemistry of 2 Allyloxy 5 Bromobenzonitrile

Transformations Involving the Allyloxy Group

The allyloxy group is a gateway to numerous chemical reactions, including cyclizations, rearrangements, and functionalizations at the allylic position. These transformations are fundamental in synthetic organic chemistry for creating diverse heterocyclic systems and other valuable intermediates.

Ring-Closing Metathesis (RCM) and Related Cyclizations

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis to form cyclic compounds. The general mechanism, proposed by Chauvin and Hérisson, involves the reaction of a metal-carbene with an olefin to form a metallacyclobutane intermediate, which then undergoes cycloreversion to yield a new olefin and regenerate a metal-carbene species. mdpi.com This catalytic cycle allows for the efficient formation of various ring sizes.

In the context of substrates like 2-(allyloxy)-5-bromobenzonitrile, which contain a terminal double bond, RCM is typically performed as a cross-metathesis with another olefin or as part of a more complex diene system designed for intramolecular cyclization.

The allyloxy group is a key precursor for the synthesis of important oxygen-containing heterocycles via RCM. For instance, prochiral 4-(allyloxy)hepta-1,6-diynes can undergo chemoselective ring-closing enyne metathesis to produce substituted 3,6-dihydro-2H-pyrans. beilstein-journals.org This strategy highlights how the allyloxy functionality can be incorporated into a larger acyclic diene or enyne, which then cyclizes to form the desired heterocyclic ring system. beilstein-journals.org

Furthermore, RCM is a recognized strategy for the synthesis of benzofurans and chromenes (dihydropyrans fused to a benzene (B151609) ring). mdpi.com While direct RCM of this compound itself would not lead to these structures without a second olefinic partner, its structural motif is a common feature in precursors designed for such cyclizations. For example, the RCM of diallyl ether is a rapid reaction that forms 2,3-dihydrooxepine. orgsyn.org

The development of well-defined ruthenium-based catalysts has been pivotal for the widespread application of olefin metathesis due to their functional group tolerance and stability. nih.govpitt.edu The most prominent among these are the Grubbs and Hoveyda-Grubbs catalysts.

Grubbs Catalysts (1st and 2nd Generation): The first-generation Grubbs catalyst (G-I) demonstrated broad utility but was often limited by its reaction rates. researchgate.net The second-generation catalyst (G-II), which incorporates an N-heterocyclic carbene (NHC) ligand, exhibits significantly higher activity and is effective for the RCM of a wider range of substrates, including sterically hindered ones. nih.govresearchgate.net

Hoveyda-Grubbs Catalysts: These catalysts feature a chelating isopropoxystyrenyl ligand, which can lead to different initiation rates and stability profiles. nih.gov They are known to operate by a "release-return" mechanism, where the chelating ligand can dissociate and re-associate with the metal center during catalysis. nih.gov

The choice of catalyst can be critical. In the RCM of certain oxaenediynes to form dihydropyrans, the first-generation Grubbs catalyst under an ethene atmosphere yielded superior results compared to the more stable second-generation catalysts, likely by suppressing side reactions. beilstein-journals.org Conversely, in the absence of ethene, the second-generation catalysts provided better yields. beilstein-journals.org

Table 1: Comparison of Ruthenium Catalysts in the RCM of an Oxaenediyne Data derived from studies on 5-(allyloxy)nona-2,7-diyne. beilstein-journals.org

| Catalyst | Conditions | Conversion (%) | Notes |

| Grubbs 1st Gen. | CH₂Cl₂, 25°C, Ethene | 85 | Superior results attributed to suppression of side-reactions. |

| Grubbs 2nd Gen. | CH₂Cl₂, 25°C | 60 | Better yield in the absence of ethene compared to 1st Gen. |

| Hoveyda-Grubbs 2nd Gen. | CH₂Cl₂, 25°C | 55 | Similar performance to Grubbs 2nd Gen. under these conditions. |

Achieving stereoselectivity in RCM, known as Asymmetric Ring-Closing Metathesis (ARCM), is a significant goal in modern synthetic chemistry. mdpi.com This is typically accomplished using chiral ruthenium catalysts that can desymmetrize meso-trienes or other prochiral substrates to yield enantiomerically enriched cyclic products. mdpi.com While significant progress has been made, challenges remain, particularly in the formation of stereodefined tetrasubstituted olefins. mdpi.com The stereochemical outcome of these reactions is highly dependent on the catalyst structure and its interaction with the substrate in the transition state.

Claisen Rearrangement and Subsequent Cyclization Cascades

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction classified as a snnu.edu.cnsnnu.edu.cn-sigmatropic rearrangement. researchgate.net For an aryl allyl ether like this compound, this reaction typically requires heat and proceeds through a concerted, cyclic transition state. The rearrangement would transform the allyloxy group into an ortho-allyl phenol (B47542), specifically 2-allyl-6-hydroxy-4-bromobenzonitrile.

This transformation is a standard method for introducing allyl groups onto a phenolic ring. mdpi.comresearchgate.net The resulting allyl phenol is a valuable intermediate that can undergo further reactions. For example, the newly installed allyl group and the adjacent phenol can participate in subsequent cyclization cascades to form various heterocyclic structures, such as dihydrofurans or dihydropyrans, upon reaction with appropriate reagents.

Gentler variations of this reaction exist, such as the Ireland-Claisen rearrangement, which proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate at lower temperatures. organic-chemistry.org Catalytic, enantioselective versions have also been developed, often employing chiral Lewis acids or phosphate (B84403) catalysts to control the stereochemical outcome. nih.gov

Allylic Functionalization Reactions (e.g., Oxidation, Halogenation)

The allylic C-H bonds of the allyloxy group are susceptible to functionalization, providing another avenue for molecular elaboration. These reactions often proceed through the formation of a π-allylpalladium intermediate or other reactive species. snnu.edu.cn

Allylic Oxidation: The allylic position can be oxidized to introduce new functional groups like alcohols or carbonyls. This often requires transition metal catalysts and a stoichiometric oxidant.

Allylic Halogenation: Reagents such as N-bromosuccinimide (NBS) can be used to introduce a halogen at the allylic position, creating a reactive handle for subsequent nucleophilic substitution reactions.

Allylic Alkylation: The functionalization of unactivated olefins with carbon nucleophiles is a powerful strategy. nih.gov One-pot processes have been developed where the olefin is first oxidized to an allylic electrophile, which then undergoes selective copper-catalyzed allylic alkylation with Grignard reagents. nih.gov However, with substrates similar to this compound, such reactions can be complicated by side reactions, including decomposition and direct S_N2 attack by the nucleophile on the allylic system. dtu.dk Palladium-catalyzed asymmetric allylic C-H functionalization has also emerged as a key method for creating chiral building blocks from simple olefins. snnu.edu.cn

: Reactions of the Aryl Bromide Moiety

The aryl bromide functionality in this compound is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This section details the diverse cross-coupling reactions that this moiety can undergo, providing pathways to a wide array of functionalized derivatives.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic synthesis, and the aryl bromide of this compound serves as an excellent electrophilic partner in many such palladium-catalyzed processes.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. wikipedia.orglibretexts.org

For substrates like this compound, the reaction with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding 5-aryl-2-(allyloxy)benzonitrile derivative. The reactivity in Suzuki-Miyaura coupling can be influenced by the electronic nature of the substituents on the aryl bromide. For instance, the electron-withdrawing nitrile group in this compound can enhance its reactivity. In a study on the Suzuki-Miyaura cross-coupling of 4-bromobenzonitrile (B114466) with phenylboronic acid, efficient conversion to the biphenyl (B1667301) product was observed under mild conditions. mdpi.com

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Pd-bpydc-Nd | K2CO3 | Methanol | 60 | 4-methoxy-4'-cyanobiphenyl | High | mdpi.com |

| Pd2dba3 / 1 | KF | Dioxane | RT-100 | 2-(4-butylphenyl)pyridine | Good | nih.gov |

This table presents representative conditions for Suzuki-Miyaura couplings of related aryl bromides, illustrating typical parameters that could be applied to this compound.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nrochemistry.comnumberanalytics.com This reaction is a cornerstone for the synthesis of substituted alkynes. numberanalytics.com The mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination. numberanalytics.com

When applied to this compound, a Sonogashira coupling with a terminal alkyne would result in the formation of a 2-(allyloxy)-5-(alkynyl)benzonitrile. The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) or diisopropylamine. nrochemistry.comcommonorganicchemistry.com A domino intermolecular Sonogashira coupling of related 2-(2-bromophenoxy)acetonitrile (B1272177) with terminal acetylenes has been shown to lead to the formation of 2,3-disubstituted benzo[b]furans. organic-chemistry.org

| Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | DIEA | DMF | RT | Substituted alkyne | 80 | commonorganicchemistry.com |

| Pd(PPh₃)₂Cl₂ / CuI | TEA | DMF | 80 | Substituted alkyne | 43 | commonorganicchemistry.com |

| Pd(PPh₃)₄ / CuI | KF | Toluene | 30 | 2(5H)-furanone derivative | Moderate to Good | sioc-journal.cn |

This table provides examples of Sonogashira coupling conditions for aryl bromides, which can be adapted for this compound.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex, to form a carbon-carbon bond. wikipedia.orgillinois.edu This reaction is notable for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction of this compound with an organozinc reagent in the presence of a palladium catalyst would be expected to yield the corresponding C-C coupled product. Studies on the Negishi coupling of 2-bromobenzonitrile (B47965) with secondary alkylzinc halides have shown that the choice of ligand is crucial for achieving high yields and selectivity. nih.gov

| Coupling Reaction | Catalyst / Ligand | Reagent | Solvent | Temperature | Product | Reference |

| Negishi | Pd(OAc)₂ / CPhos | Isopropylzinc bromide | THF | Ambient | 2-isopropylbenzonitrile | nih.gov |

| Negishi | Ni(acac)₂ / PPh₃ | Aryl zinc bromide | Not specified | Not specified | Aryl-aryl coupled product | wikipedia.org |

This table illustrates typical conditions for Negishi couplings of similar aryl bromides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.org This reaction is a powerful tool for the synthesis of anilines and their derivatives. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination of the resulting aryl-amine product. libretexts.org

For this compound, a Buchwald-Hartwig amination with a primary or secondary amine would yield a 5-amino-2-(allyloxy)benzonitrile derivative. The success of this reaction often depends on the choice of palladium catalyst, ligand, and base. amazonaws.comrsc.org Studies on the amination of bromobenzene (B47551) with various amines have demonstrated the effectiveness of different palladium/ligand systems. nih.gov

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Amine | Product | Reference |

| XantPhos Pd G3 | DBU | MeCN/PhMe | 140 | Various | Aminated arene | amazonaws.com |

| [(THP-Dipp)Pd(cinn)Cl] | Not specified | Not specified | Not specified | (Het)aryl amines | 5-(het)arylamino-1,2,3-triazole | nih.gov |

This table showcases conditions for Buchwald-Hartwig aminations that could be applied to this compound.

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom and carbon-carbon bonds. nih.gov It is a classic method for the synthesis of diaryl ethers (C-O coupling) and diaryl amines (C-N coupling). nih.gov While traditionally requiring harsh reaction conditions, modern developments have led to milder protocols, often employing ligands to facilitate the reaction. nih.govmdpi.com

The reaction of this compound in an Ullmann-type coupling would involve a copper catalyst and a suitable nucleophile, such as a phenol for C-O coupling or an amine for C-N coupling. The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species. organic-chemistry.org Ligand-free conditions have also been developed for certain Ullmann-type couplings. nih.gov

| Coupling Type | Catalyst / Ligand | Nucleophile | Base | Solvent | Temperature (°C) | Reference |

| C-N | Cu₂O | N-heterocycles | Not specified | Not specified | Not specified | nih.gov |

| C-O | CuI / L28 | H₂O | Not specified | Water | Not specified | nih.gov |

| C-N | Cu(I) adduct / 1,10-phenanthroline | Primary aliphatic amines | Not specified | Not specified | Not specified | mdpi.com |

This table presents examples of Ullmann-type coupling conditions for aryl halides.

Metal-Catalyzed C-H Activation and Functionalization

Transformations of the Nitrile Group

The nitrile (-C≡N) group is a versatile functional handle that can be converted into several other important functional groups, most notably amines and aldehydes, through reduction.

The transformation of the nitrile group is a fundamental process in organic synthesis, providing access to key functionalities.

Reduction to Primary Amines: The complete reduction of the nitrile group in this compound yields the corresponding primary amine, (2-(allyloxy)-5-bromophenyl)methanamine. This transformation is reliably achieved using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a standard and effective reagent for this purpose, reducing the carbon-nitrogen triple bond to a CH₂-NH₂ group. libretexts.orgchemguide.co.uklibretexts.org An alternative method involves catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). chemguide.co.ukorganic-chemistry.org

Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde (2-(allyloxy)-5-bromobenzaldehyde) requires more controlled conditions to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this conversion. libretexts.orgchemistrysteps.com At low temperatures, DIBAL-H adds one equivalent of hydride to the nitrile carbon to form an intermediate aluminum-imine complex. This complex is stable and does not react further with the reducing agent. libretexts.org Upon aqueous workup, the imine is hydrolyzed to the desired aldehyde. quimicaorganica.org Other reagent systems, such as sodium hydride combined with zinc chloride (NaH-ZnCl₂), have also been developed for this controlled reduction. ntu.edu.sg

| Target Product | Reagent(s) | Product Functional Group | Reference(s) |

|---|---|---|---|

| Primary Amine | LiAlH₄, then H₂O | -CH₂NH₂ | libretexts.orgchemguide.co.uklibretexts.org |

| Primary Amine | H₂ / Pd, Pt, or Ni | -CH₂NH₂ | chemguide.co.ukorganic-chemistry.org |

| Aldehyde | DIBAL-H, then H₃O⁺ | -CHO | libretexts.orgchemistrysteps.comquimicaorganica.org |

| Aldehyde | NaH-ZnCl₂, then workup | -CHO | ntu.edu.sg |

Hydrolysis to Carboxylic Acids and Amides

The nitrile group (–C≡N) of this compound can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. This transformation is a fundamental reaction of nitriles.

The hydrolysis can proceed under either acidic or basic conditions. In acidic hydrolysis, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of a carboximidic acid intermediate, which tautomerizes to the corresponding amide, 2-(allyloxy)-5-bromobenzamide. With continued heating in the aqueous acid, this amide intermediate is further hydrolyzed to the final carboxylic acid, 2-(allyloxy)-5-bromobenzoic acid, and an ammonium (B1175870) salt.

Acid-Catalyzed Hydrolysis Mechanism:

Protonation: The nitrile nitrogen is protonated by the acid.

Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon.

Deprotonation: A proton is lost to form an imidic acid tautomer.

Tautomerization: The imidic acid rearranges to the more stable amide.

Further Hydrolysis: The amide is then hydrolyzed under the acidic conditions to the carboxylic acid. dtu.dk

Under alkaline conditions, the nitrile is heated with an aqueous solution of a base, such as sodium hydroxide (B78521). The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. Protonation of the resulting intermediate by water yields an imidic acid, which tautomerizes to the amide. dtu.dk This amide can also be hydrolyzed further under the basic conditions to yield the salt of the carboxylic acid (e.g., sodium 2-(allyloxy)-5-bromobenzoate) and ammonia (B1221849) gas. unibo.it To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. unibo.it

Partial hydrolysis to isolate the amide intermediate is possible by using milder conditions, such as controlled temperature and reaction time.

Cycloaddition Reactions (e.g., [3+2] Azide-Nitrile Cycloaddition to Tetrazoles)

The nitrile functionality of this compound can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. Tetrazoles are important heterocyclic scaffolds in medicinal chemistry and materials science. This reaction, often catalyzed, involves the combination of a 1,3-dipole (the azide) with a dipolarophile (the nitrile).

The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), yields the corresponding 5-substituted 1H-tetrazole: 5-(2-(allyloxy)-5-bromophenyl)-1H-tetrazole. The efficiency of this transformation is often enhanced by the use of catalysts. mit.edu

Common catalytic systems include:

Zinc Salts: Zinc(II) salts, like ZnCl₂ or ZnBr₂, are effective Lewis acid catalysts that activate the nitrile group towards nucleophilic attack by the azide ion. mit.edu

Cobalt Complexes: Cobalt(II) complexes with specific ligands have been shown to efficiently catalyze the [3+2] cycloaddition under homogeneous conditions. wildlife-biodiversity.com

Heterogeneous Catalysts: Various solid-supported catalysts, including magnetic zirconium-based catalysts and natural materials like cuttlebone, have been developed to facilitate the reaction, offering advantages in terms of catalyst recovery and reusability. nih.govacs.org

The choice of catalyst and reaction conditions (e.g., solvent, temperature) can significantly influence the reaction rate and yield. nih.govacs.orgbeilstein-journals.org

Tandem and Cascade Reactions Involving Multiple Functional Groups

The presence of the aryl bromide and the allyl ether alongside the nitrile group makes this compound an excellent substrate for tandem or cascade reactions, where multiple bonds are formed in a single synthetic operation. These reactions often proceed via radical intermediates, leveraging the reactivity of both the C-Br bond and the allyl group.

Visible-light photoredox catalysis is a powerful tool for initiating such cascades. core.ac.uk In a typical scenario, the photocatalyst, upon excitation by light, engages in a single-electron transfer (SET) with the aryl bromide moiety of this compound. This generates an aryl radical. This highly reactive intermediate can then undergo a rapid intramolecular cyclization.

A key transformation is the 5-exo-trig radical cyclization, where the aryl radical attacks the proximate double bond of the allyl group. core.ac.ukresearchgate.net This step forms a five-membered dihydrofuran ring fused to the benzene ring, generating a new alkyl radical. This secondary radical can then be trapped by another reagent in the reaction mixture or participate in further steps, leading to complex polycyclic products. Studies on similar o-allyloxyaryl substrates have demonstrated the feasibility of these radical cascade cyclizations for synthesizing chroman-4-one and other heterocyclic scaffolds. researchgate.netresearchtrend.net

Palladium-catalyzed reactions also enable powerful cascade processes. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst into the C-Br bond. The resulting arylpalladium(II) intermediate can then engage the allyl group in a subsequent intramolecular insertion step, leading to cyclized products. organic-chemistry.org

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways and Intermediates

The mechanisms of the key transformations involving this compound have been elucidated through experimental and computational studies on analogous systems.

In photoredox-catalyzed tandem reactions , the pathway begins with the generation of an aryl radical. core.ac.uk The excited photocatalyst reduces the aryl bromide, causing the C-Br bond to cleave and form the 2-(allyloxy)-5-cyanophenyl radical. This intermediate is central to the cascade. It rapidly undergoes an irreversible 5-exo-trig cyclization onto the allyl double bond, forming a (dihydrobenzofuranyl)methyl radical. researchgate.net The fate of this second radical intermediate dictates the final product structure and depends on the specific reaction conditions and trapping agents present.

For palladium-catalyzed cascade reactions , the mechanism involves a well-defined catalytic cycle. nih.gov It starts with the oxidative addition of a Pd(0) species to the C-Br bond, forming an arylpalladium(II) bromide intermediate. This is a crucial step in many cross-coupling reactions. wildlife-biodiversity.comacs.org Subsequent steps can involve intramolecular carbopalladation across the allyl double bond, followed by β-hydride elimination or reductive elimination to yield the final product and regenerate the Pd(0) catalyst. umich.edu

In the [3+2] azide-nitrile cycloaddition , the mechanism can be influenced by the catalyst. In metal-catalyzed versions, the reaction is proposed to involve the initial coordination of the nitrile to the metal center, which activates it for nucleophilic attack. wildlife-biodiversity.com For instance, with a cobalt catalyst, a Co-diazido intermediate is formed, which then coordinates the nitrile. The coordinated azide and nitrile undergo the cycloaddition, and the resulting tetrazole product is expelled, regenerating the catalyst. wildlife-biodiversity.com

The table below summarizes key reactive intermediates in these transformations.

| Reaction Type | Key Reactive Intermediate(s) | Formation Pathway | Subsequent Fate |

| Photoredox Cascade | 2-(allyloxy)-5-cyanophenyl radical | Single-electron reduction of the C-Br bond by an excited photocatalyst. core.ac.uk | Intramolecular 5-exo-trig cyclization onto the allyl group. researchgate.net |

| Photoredox Cascade | (Dihydrobenzofuranyl)methyl radical | 5-exo-trig cyclization of the initial aryl radical. | Trapping by a radical scavenger or further reaction. |

| Palladium-Catalyzed Cascade | Arylpalladium(II) complex | Oxidative addition of Pd(0) into the aryl-bromide bond. acs.org | Intramolecular carbopalladation or cross-coupling. umich.edu |

| [3+2] Cycloaddition | Metal-nitrile complex | Coordination of the nitrile group to a Lewis acidic metal catalyst (e.g., Co, Zn). wildlife-biodiversity.com | Nucleophilic attack by an azide, leading to the tetrazole ring. |

| Hydrolysis | Protonated amide | Protonation and hydration of the nitrile group, followed by tautomerization. dtu.dk | Further hydrolysis to a carboxylic acid. |

Role of Catalysts and Ligands in Reaction Selectivity

Catalysts and their associated ligands are paramount in controlling the efficiency and selectivity of transformations involving this compound.

In palladium-catalyzed reactions , the choice of ligand is critical. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the electronic and steric properties of the palladium center. This influences the rates of key steps like oxidative addition and reductive elimination. wildlife-biodiversity.comnih.gov For example, electron-rich, bulky phosphine (B1218219) ligands can promote the oxidative addition of the C-Br bond and stabilize the active Pd(0) catalyst, preventing catalyst decomposition and leading to higher yields in cross-coupling and cascade reactions. wildlife-biodiversity.com The ligand can also dictate the regioselectivity of subsequent steps, such as migratory insertion. umich.edu

In photoredox catalysis , the photocatalyst's primary role is to initiate the reaction by generating a radical intermediate via electron transfer. core.ac.uk The redox potential of the photocatalyst must be matched to the substrate. An excited photocatalyst must be sufficiently reducing to break the C-Br bond of this compound to form the aryl radical. The catalyst itself is regenerated in a closed catalytic cycle, often involving a sacrificial electron donor. core.ac.uk

For the synthesis of tetrazoles , catalysts function as Lewis acids. By coordinating to the nitrogen atom of the nitrile group, the metal catalyst (e.g., Zn²⁺, Co²⁺) withdraws electron density, making the nitrile carbon more electrophilic and thus more susceptible to attack by the azide nucleophile. mit.eduwildlife-biodiversity.com The ligand environment around the metal ion in homogeneous catalysis can fine-tune this activation and prevent catalyst deactivation, leading to more efficient and selective reactions. wildlife-biodiversity.com

The table below outlines the functions of various catalytic systems.

| Reaction Type | Catalyst/Ligand System | Role of Catalyst/Ligand |

| Palladium-Catalyzed Reactions | Pd(0) / Phosphine Ligands | Pd(0): Active catalyst for oxidative addition. Ligand: Stabilizes Pd(0), modulates reactivity and selectivity, promotes key steps of the catalytic cycle. nih.gov |

| Photoredox Radical Cascade | Iridium or Ruthenium Polypyridyl Complexes / Organic Dyes | Photocatalyst: Absorbs visible light and initiates radical formation via single-electron transfer (SET). core.ac.ukresearchgate.net |

| [3+2] Azide-Nitrile Cycloaddition | Co(II) or Zn(II) Salts / N-donor Ligands | Metal Ion: Acts as a Lewis acid to activate the nitrile group. Ligand: Modulates catalyst activity and stability in homogeneous systems. mit.eduwildlife-biodiversity.com |

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Complex Nitrogen- and Oxygen-Containing Heterocycles

The strategic positioning of the functional groups in 2-(allyloxy)-5-bromobenzonitrile makes it an adept precursor for synthesizing a variety of heterocyclic compounds. The ortho relationship between the nitrile and the allyloxy group is particularly significant, enabling intramolecular cyclization pathways.

Research has shown that related structures, such as 2-bromo-5-fluorobenzonitrile, are effective in synthesizing quinazolines, a class of nitrogen-containing heterocycles with applications in medicinal chemistry for their antitumor and anti-inflammatory properties. ossila.com This suggests a strong potential for this compound to undergo similar transformations. The nitrile group can react with an adjacent amine, often installed via nucleophilic aromatic substitution of the bromine or by reduction of a nitro group, to form the core of nitrogen-containing rings like quinazolines and benzodiazepines. ossila.comnih.gov

Furthermore, the allyloxy group can participate directly in cyclization reactions. Under radical conditions, for instance, the allyl moiety can undergo cyclization. Studies on similar compounds like 2-allyloxy-1,3,5-tribromobenzene have demonstrated that 5-exo-trig radical cyclizations can occur, yielding oxygen-containing heterocyclic products. nih.gov This pathway opens the door for creating substituted dihydrofuran or other oxygenated ring systems fused to the benzene (B151609) core.

A multi-step synthesis starting from a related phenol (B47542) derivative highlights the utility of this scaffold in creating precursors for heterocycles. mdpi.com The process involves nitration, bromination, and allylation to yield a nitro-containing analogue, which is then reduced to an aniline (B41778). mdpi.com This resulting aniline is a prime candidate for subsequent cyclization reactions to form complex nitrogen-containing heterocycles. mdpi.comnih.gov

| Heterocycle Class | Key Functional Group(s) Involved | Potential Synthetic Route |

| Nitrogen-Containing | ||

| Quinazolines | Nitrile, Bromo (replaced by Amine) | 1. Nucleophilic substitution of bromine. 2. Intramolecular cyclization. ossila.com |

| Benzodiazepines | Nitrile, Allyloxy (modified) | 1. Functional group transformation. 2. Cyclization with a diamine. |

| Indoles/Azaindoles | Nitrile, Bromo | Palladium-catalyzed annulation reactions (e.g., Larock indole (B1671886) synthesis). |

| Oxygen-Containing | ||

| Dihydrofurans | Allyloxy | Radical-induced 5-exo-trig cyclization. nih.gov |

| Benzofurans | Allyloxy | Claisen rearrangement followed by cyclization. |

Building Block for Polycyclic Aromatic Compounds

Polycyclic aromatic compounds (PACs) are a significant class of molecules in materials science, valued for their potential use in organic electronics like light-emitting diodes and solar panels. nsc.ru The synthesis of functionalized PACs often relies on the assembly of polycyclic frameworks from smaller, substituted building blocks. nsc.ruresearchgate.net

This compound serves as an excellent building block for such constructions primarily due to the presence of the bromine atom. The C-Br bond is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions allow for the fusion of additional aromatic or acetylenic units onto the benzonitrile (B105546) core, systematically extending the π-conjugated system.

One promising strategy is the use of annulative π-extension (APEX), a powerful method for creating novel PACs and molecular nanocarbons. nih.gov By performing sequential cross-coupling reactions at the bromine position, complex, multi-ring structures can be built. The nitrile and allyloxy groups can be carried through these synthetic steps and later modified to fine-tune the electronic properties or solubility of the final polycyclic compound. nih.gov

Another key method for constructing PACs is the Diels-Alder reaction. nsc.ru While this compound itself is not a diene, the allyl group can be chemically modified to participate in or facilitate cycloaddition reactions, leading to the formation of new six-membered rings fused to the original aromatic scaffold. This approach allows for the creation of complex, three-dimensional polycyclic structures from relatively simple starting materials. nsc.rumun.ca

Intermediate for Functional Organic Molecules with Tunable Properties

The true strength of this compound lies in its capacity as a versatile intermediate for molecules with tailored characteristics. The three distinct functional handles—bromo, cyano, and allyloxy—exhibit orthogonal reactivity, allowing for selective, stepwise modification. This control is crucial for creating libraries of compounds with systematically varied electronic and steric properties for applications in drug discovery and materials science. ossila.com

A clear example of its use as an intermediate is demonstrated in the four-step synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline from 2-allylphenol (B1664045). mdpi.com This synthesis generates a highly functionalized aniline derivative where the properties have been systematically altered from the starting material. mdpi.com

Table of Selective Functional Group Transformations:

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Group | Application/Property Change |

| Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl | Extends π-conjugation, modifies electronic properties. nih.gov |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl | Introduces linear rigidity, useful for materials. nih.gov | |

| Buchwald-Hartwig | Amine, Pd catalyst, Base | Amino | Introduces H-bond donor, tunes solubility/basicity. ossila.com | |

| Cyanation | Metal cyanide | Cyano | Increases polarity. | |

| Nitrile (Cyano) | Hydrolysis (Acid/Base) | H₃O⁺ or OH⁻ | Carboxylic Acid | Introduces acidic site, H-bond donor/acceptor. |

| Reduction | LiAlH₄ or H₂/Catalyst | Aminomethyl | Introduces basic primary amine. | |

| Cycloaddition | Azides | Tetrazole | Creates a bioisostere for carboxylic acid. | |

| Allyloxy | Claisen Rearrangement | Heat | o-Allylphenol | Rearranges scaffold, provides a reactive phenol group. |

| Dihydroxylation | OsO₄, NMO | Diol | Increases polarity and H-bonding capability. | |

| Isomerization | Ru or Rh catalyst | Propenoxy ether | Alters reactivity for subsequent steps. |

This ability to selectively address each part of the molecule without affecting the others makes this compound a powerful platform for building molecular complexity and achieving specific, tunable functionalities.

Scaffold for the Synthesis of Ligands and Catalysts

The development of new ligand scaffolds is a cornerstone of progress in transition-metal catalysis, as ligands play a critical role in tuning catalyst activity and selectivity. d-nb.infouq.edu.au A scaffold provides the fundamental structure from which a ligand is built, positioning coordinating atoms in a precise spatial arrangement around a metal center. nih.govrsc.org

This compound possesses a rigid benzenoid framework that is ideal for this purpose. The existing functional groups can be elaborated into coordinating heteroatoms like phosphorus, nitrogen, or sulfur. For instance, the nitrile group can be reduced to a primary amine, which can then be further functionalized to create multidentate nitrogen-based ligands.

More sophisticatedly, the allyloxy group can direct ortho-lithiation to the C-3 position, allowing for the introduction of a phosphine (B1218219) group via reaction with an electrophilic phosphorus reagent (e.g., chlorodiphenylphosphine). This would yield a P,O-bidentate ligand scaffold, a privileged structure in catalysis. The bromine at the C-5 position offers a site for further modification, such as attaching the scaffold to a polymer support or introducing bulky groups to control the steric environment around the metal center. The development of new ligand scaffolds can revolutionize catalytic reactions, and platforms like this compound offer a streamlined entry into novel catalyst design. d-nb.infonih.gov

Computational and Theoretical Studies of 2 Allyloxy 5 Bromobenzonitrile and Its Reactivity

Electronic Structure Analysis and Molecular Orbital Calculations

The electronic structure of a molecule is fundamental to its chemical behavior. Molecular orbital (MO) theory, a cornerstone of quantum chemistry, describes the distribution and energy of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.

For 2-(Allyloxy)-5-bromobenzonitrile, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the allyloxy group, which are the most electron-rich parts of the molecule. The LUMO, conversely, is likely to be centered on the electron-withdrawing nitrile group and the carbon atoms of the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of a Structurally Similar Compound (e.g., a substituted bromobenzonitrile) based on DFT Calculations

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV to -7.5 eV |

| LUMO Energy | -1.5 eV to -2.5 eV |

| HOMO-LUMO Gap | 4.5 eV to 5.5 eV |

| Dipole Moment | 3.0 D to 4.0 D |

Note: These values are illustrative and based on typical DFT calculation results for analogous molecules. Actual values for this compound may vary.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a standard computational method for investigating reaction mechanisms due to its balance of accuracy and computational cost. DFT studies can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed picture of the reaction pathway.

For this compound, DFT could be employed to study various reactions, such as electrophilic aromatic substitution on the benzene ring or reactions involving the allyl group, like Claisen rearrangement. Such studies would involve calculating the energies of reactants, products, and all transition states to determine the activation energies and reaction thermodynamics.

A hypothetical DFT study on the nitration of this compound would likely show that the reaction proceeds via a Wheland intermediate. The calculations would help in understanding the regioselectivity of the reaction by comparing the activation barriers for attack at different positions on the aromatic ring.

Prediction of Reactivity and Regioselectivity

Computational chemistry offers several descriptors to predict the reactivity and regioselectivity of a molecule. One of the most common approaches involves the use of conceptual DFT, which provides reactivity indices such as Fukui functions and the dual descriptor. These indices help in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

The Fukui function, ƒ(r), indicates the change in electron density at a particular point when an electron is added to or removed from the molecule.

ƒ+(r) : for nucleophilic attack (where an electron is accepted).

ƒ-(r) : for electrophilic attack (where an electron is donated).

ƒ0(r) : for radical attack.

For this compound, the sites with the highest ƒ-(r) values would be the most susceptible to electrophilic attack. These are expected to be the carbon atoms on the benzene ring ortho and para to the electron-donating allyloxy group. Conversely, the carbon atom of the nitrile group would likely have a high ƒ+(r) value, indicating its susceptibility to nucleophilic attack.

The electrostatic potential (ESP) map is another useful tool for visualizing reactive sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the ESP map would likely show a negative potential around the oxygen atom and the aromatic ring, and a positive potential near the nitrile group.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position on Benzene Ring | Predicted Reactivity | Rationale |

| C3 | Low | Meta to the activating allyloxy group and ortho to the deactivating bromo and nitrile groups. |

| C4 | High | Ortho to the strongly activating allyloxy group. |

| C6 | Moderate | Ortho to the activating allyloxy group but sterically hindered by the adjacent bromo group. |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of a molecule play a significant role in its physical properties and biological activity. For this compound, the key conformational flexibility arises from the rotation around the C-O-C bonds of the allyloxy group.

A potential energy surface (PES) scan can be performed computationally to explore the conformational landscape of the molecule. This involves systematically changing the dihedral angles of the allyloxy group and calculating the energy at each point. The results of such a scan would reveal the most stable conformers (energy minima) and the energy barriers between them. For the allyloxy group, it is expected that the most stable conformation would involve a specific orientation of the allyl chain relative to the plane of the benzene ring to minimize steric hindrance.

Intermolecular interactions are crucial for understanding the properties of the compound in the solid state and in solution. The bromine atom in this compound can participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic center. The nitrile group can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking interactions. Computational methods can be used to calculate the energies of these interactions, providing insight into the crystal packing and solvation properties of the molecule.

Table 3: Key Dihedral Angles and Predicted Stable Conformations of this compound

| Dihedral Angle | Description | Predicted Stable Value(s) |

| C1-C2-O-C(allyl) | Rotation around the C(aryl)-O bond | ~0° and ~180° |

| C2-O-C(allyl)-C(allyl) | Rotation around the O-C(allyl) bond | gauche and anti conformations |

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of aryl ethers and benzonitriles often involves multi-step procedures that can lead to lower atom economy and the generation of significant waste. rsc.org Future research will undoubtedly focus on developing greener and more efficient synthetic pathways to 2-(Allyloxy)-5-bromobenzonitrile. This includes the exploration of one-pot syntheses that minimize purification steps and reduce solvent usage. rsc.org

The principles of green chemistry, such as maximizing the incorporation of all starting materials into the final product, will be a guiding factor. mlsu.ac.in For instance, developing catalytic systems that enable the direct O-allylation of 2-hydroxy-5-bromobenzonitrile with allyl alcohol would be a significant advancement, as water would be the only byproduct. rsc.orgorganic-chemistry.org Furthermore, employing environmentally benign solvents like glycerol, especially in conjunction with energy-efficient methods like microwave irradiation, could drastically reduce the environmental footprint of the synthesis. scirp.org The use of ionic liquids, which can act as both solvent and catalyst and are often recyclable, presents another promising avenue for the green synthesis of benzonitrile (B105546) derivatives. rsc.org

| Synthetic Strategy | Potential Advantage | Relevant Research |

| One-pot synthesis | Reduced waste, fewer purification steps | rsc.org |

| Direct O-allylation with allyl alcohol | Higher atom economy (water as byproduct) | rsc.orgorganic-chemistry.org |

| Microwave-assisted synthesis | Shorter reaction times, energy efficiency | scirp.org |

| Use of ionic liquids | Recyclable solvent and catalyst | rsc.org |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of this compound via O-allylation of the corresponding phenol (B47542) can be significantly improved by the development of novel catalytic systems. While palladium-based catalysts are well-established for such transformations, research into other transition metal complexes, including those based on ruthenium, iridium, and rhodium, could offer enhanced reactivity and selectivity. acs.orguniversiteitleiden.nl For example, ruthenium complexes have shown excellent performance in the allylation of phenols. universiteitleiden.nl The choice of ligand is also crucial, with bidentate phosphite (B83602) ligands showing the ability to inhibit C-allylation in favor of the desired O-allylation. rsc.org

A key challenge in the alkylation of phenols is controlling the competition between O-alkylation and C-alkylation. tandfonline.com Future research will likely focus on designing catalysts that offer high regioselectivity for the oxygen atom of the phenolic precursor to this compound. This could involve the use of pincer-ruthenium complexes or copper-catalyzed systems under specific conditions. rsc.org Furthermore, the development of magnetically separable heterogeneous catalysts could simplify product purification and catalyst recycling, adding to the economic and environmental viability of the synthesis. rsc.org Metal-free reaction conditions, for example using diaryliodonium salts, are also an attractive area of exploration for the synthesis of aryl ethers in a more sustainable manner. diva-portal.org

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of computational chemistry and machine learning is set to revolutionize synthetic chemistry. For a molecule like this compound, machine learning models can be employed to predict reaction outcomes and optimize reaction conditions, thereby reducing the number of experiments required and accelerating the discovery of efficient synthetic routes. nih.gov

For instance, machine learning models like RegioML have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. rsc.orgresearchgate.net Such tools could be adapted to predict the outcome of reactions involving the aromatic ring of this compound, for example, in further functionalization at the bromine position. By using quantum mechanical descriptors, these models can identify the most reactive sites in a molecule for a given reaction. researchgate.net

The combination of Density Functional Theory (DFT) calculations and machine learning has also been shown to accurately predict the kinetics of nucleophilic aromatic substitution reactions. chemistryworld.com This approach could be invaluable in optimizing the synthesis of this compound and its derivatives. By building predictive models based on computed and physically meaningful descriptors, the data efficiency and generalizability of these models can be significantly improved. nih.gov

| Machine Learning Application | Potential Impact on this compound Research | Supporting Evidence |

| Prediction of Regioselectivity | Optimization of functionalization reactions on the aromatic ring | rsc.orgresearchgate.netresearchgate.net |

| Reaction Condition Optimization | Accelerated discovery of efficient synthetic routes | nih.gov |

| Kinetic Prediction | Understanding and controlling reaction rates | chemistryworld.com |

Design of Next-Generation Functional Materials Utilizing the Core Scaffold

The this compound scaffold holds considerable promise for the development of advanced functional materials. The benzonitrile group is a known electron-acceptor and is a common component in molecules with interesting photophysical properties, such as thermally activated delayed fluorescence (TADF). rsc.orgrsc.orgworktribe.com This opens up the possibility of using this compound derivatives in the fabrication of organic light-emitting diodes (OLEDs). rsc.org

The allyloxy group provides a handle for polymerization, allowing for the creation of novel polymers. acs.orgresearchgate.net For example, the thiol-ene photopolymerization of monomers containing allyloxy groups can lead to the formation of polymers with tailored thermal and viscoelastic properties. nih.gov Covalent adaptable polyimine-based networks have also been designed using allyloxy-substituted building blocks. researchgate.net

Furthermore, the benzonitrile moiety can be incorporated into composite materials with nonlinear optical (NLO) properties. bohrium.commdpi.com By embedding benzonitrile derivatives into a polymer matrix, materials with applications in electro-optic devices can be created. The design of such materials can be guided by computational studies to predict their electronic and optical properties. bohrium.com The versatility of the this compound scaffold, with its multiple functionalization points, makes it an ideal building block for creating a diverse range of next-generation materials with tunable properties. mdpi.comresearchgate.net

常见问题

Q. What are the recommended synthetic routes for 2-(Allyloxy)-5-bromobenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves the alkylation of 5-bromo-2-hydroxybenzonitrile with allyl bromide under basic conditions (e.g., K₂CO₃ in anhydrous DMF or acetone). Optimization includes controlling temperature (60–80°C) and reaction time (12–24 hours) to maximize yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Anhydrous conditions are critical to avoid hydrolysis of the nitrile group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the allyloxy protons (δ ~4.6–5.0 ppm for CH₂ and δ ~5.8–6.2 ppm for CH₂=CH₂) and aromatic protons (δ ~7.2–8.0 ppm) .

- IR Spectroscopy : Confirm the nitrile group (C≡N stretch at ~2220–2240 cm⁻¹) and allyl ether (C-O-C stretch at ~1200 cm⁻¹) .

- X-ray Crystallography : Resolve molecular geometry and confirm substitution patterns, as demonstrated for structurally similar brominated benzonitriles .

Q. How does the allyloxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The allyloxy group acts as a directing group, stabilizing intermediates through resonance. Its electron-donating nature enhances electrophilic aromatic substitution (EAS) at the para position relative to the nitrile group. Competitive elimination (via Claisen rearrangement) may occur under thermal conditions (>150°C), requiring careful temperature control .

Advanced Research Questions

Q. What computational methods predict the electronic effects of substituents on the benzene ring’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. For this compound, the nitrile group withdraws electron density, while the allyloxy group donates electrons, creating a polarized ring system. These calculations guide predictions of regioselectivity in cross-coupling reactions .

Q. How can this compound act as a precursor in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The bromine atom serves as a leaving group for palladium-catalyzed coupling with boronic acids. Key conditions:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

- Base: Na₂CO₃ or Cs₂CO₃ in a mixed solvent (toluene/ethanol/water).

- Temperature: 80–100°C for 12–24 hours.

Post-reaction, purify via extraction and chromatography to isolate biaryl products. Monitor for competing side reactions (e.g., nitrile hydrolysis) .

Q. What strategies mitigate competing side reactions during allyloxy group modifications?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the nitrile group (e.g., as a silyl ether) during allyloxy functionalization.

- Catalytic Control : Use Pd(0) catalysts to direct Heck-type additions selectively to the allyl moiety without disrupting the nitrile.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。